molecular formula C11H15NO4 B8399414 alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol

alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol

Cat. No. B8399414
M. Wt: 225.24 g/mol
InChI Key: LVNRNHZQQBFGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-methyl-2-nitropropan-1-ol

InChI

InChI=1S/C11H15NO4/c1-11(2,12(14)15)10(13)8-4-6-9(16-3)7-5-8/h4-7,10,13H,1-3H3

InChI Key

LVNRNHZQQBFGLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)OC)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.5 g of sodium are added to 300 ml of anhydrous methanol, and 67 g of 4-methoxybenzaldehyde and 105 g of 2-nitropropane are added thereto at 13° C. for 25 minutes under stirring. The mixture is stirred at 23° C. for 70 hours. 32 g of acetic acid are added to the mixture under ice-cooling, and said mixture is evaporated under reduced pressure to remove solvent. About 200 ml of water are added to the residue, and the aqueous mixture is extracted with benzene. The extract is washed with a saturated sodium chloride solution, a saturated sodium bisulfite solution, water and a saturated sodium chloride solution, successively. The washed extract is dried and then evaporated to remove solvent. The residue (yellow oil, 65 g) is distilled at 75° C. under reduced pressure (1-2 mm Hg) to recover 47 g of the starting compound (i.e., 4-methoxybenzaldehyde). On the other hand, 14.5 g of 1-(4 -methoxyphenyl)-2-methyl-2-nitropropanol (crude product) are obtained as the residue.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
solvent
Reaction Step Two

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